3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate
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Overview
Description
3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE is a complex organic compound that features a combination of bromobenzoyl, phenyl, methyl, morpholino, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial bromination of benzoic acid derivatives, followed by amide formation with aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve the inhibition of enzyme activity or the modulation of protein-protein interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-BROMO-N-(3-BROMOBENZOYL)AMINOMETHYL]BENZAMIDE
- **3-BROMO-N-(3-BROMOBENZOYL)AMINOMETHYL]BENZAMIDE
- **3-BROMO-N-(3-BROMOBENZOYL)AMINOMETHYL]BENZAMIDE
Uniqueness
3-[(4-BROMOBENZOYL)AMINO]PHENYL 4-METHYL-3-(MORPHOLINOSULFONYL)BENZOATE is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for a wider range of applications compared to its analogs .
Properties
Molecular Formula |
C25H23BrN2O6S |
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Molecular Weight |
559.4 g/mol |
IUPAC Name |
[3-[(4-bromobenzoyl)amino]phenyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C25H23BrN2O6S/c1-17-5-6-19(15-23(17)35(31,32)28-11-13-33-14-12-28)25(30)34-22-4-2-3-21(16-22)27-24(29)18-7-9-20(26)10-8-18/h2-10,15-16H,11-14H2,1H3,(H,27,29) |
InChI Key |
PBYOFZGBNQAXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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